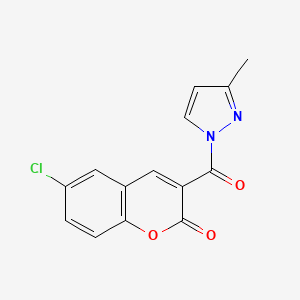

![molecular formula C18H15Cl2NO3S2 B2501359 5-[2,3-二氯-4-(乙基磺酰基)苯基]-2-(4-甲氧基苯基)-1,3-噻唑 CAS No. 672951-47-2](/img/structure/B2501359.png)

5-[2,3-二氯-4-(乙基磺酰基)苯基]-2-(4-甲氧基苯基)-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

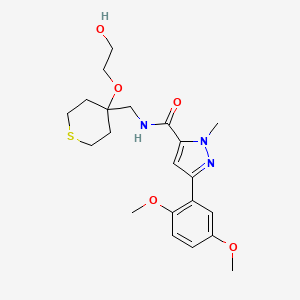

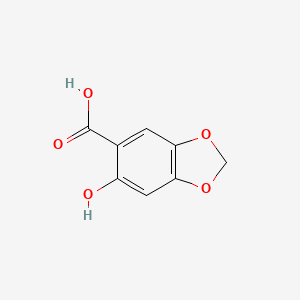

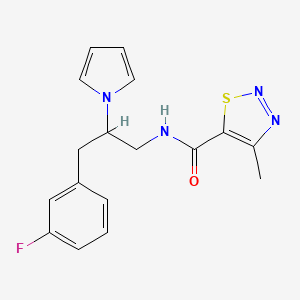

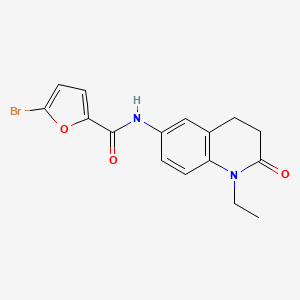

The synthesis of various thiadiazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones were synthesized by condensing 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones. The process utilized TBAB and K2CO3 as reagents, and the chemical structures of the synthesized compounds were confirmed using analytical and spectral methods, including IR, 1H NMR, and LC-MS . Another study reported the synthesis of new 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles by reacting sulphinylbis(2,4-dihydroxythiobenzoyl) with hydrazides or carbazates, leading to a variety of derivatives including alkyl, alkoxy, aryl, and heteroaryl substituents . Additionally, a cascade synthesis approach was used to create 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in DMF in the presence of sodium carbonate .

Molecular Structure Analysis

The molecular structures of the synthesized thiadiazole derivatives were elucidated using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and liquid chromatography-mass spectrometry (LC-MS) were employed to confirm the structures of the compounds synthesized in the first study . Similarly, the structures of the 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were identified from elemental analysis, IR, 1H NMR, and mass spectrometry (MS) . The cascade synthesis process also relied on these analytical methods to confirm the formation of the desired 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these thiadiazole derivatives are characterized by their complexity and the formation of heterocyclic compounds. The first study describes a condensation reaction, which is a common method for synthesizing methanone derivatives . The second study involves a reaction between sulphinylbis(2,4-dihydroxythiobenzoyl) and various hydrazides or carbazates to introduce different substituents at the 5-position of the thiadiazole ring . The third study outlines a cascade reaction mechanism that includes cyclization, isomerization, and heterocyclization steps, culminating in the elimination of the arenesulfonamide fragment to form the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the substituents present on the thiadiazole ring. While the papers provided do not detail the physical properties such as melting points, solubility, or stability, the chemical properties can be inferred from the biological activity assays. For instance, compound 10f from the first study showed significant antibacterial activity, suggesting that the specific arrangement of substituents on the thiadiazole ring can enhance the compound's efficacy against various bacteria . The antiproliferative activity of the 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles against human cancer cell lines indicates that these compounds may interact with cellular targets in a manner that inhibits cell growth, which is a chemical property of interest in the context of cancer treatment .

科学研究应用

合成和结构表征

合成技术和反应:

- 一项研究描述了一种通过硫脲反应合成 2-氨基-5-(4-甲氧基苯基)-4-苯基-1,3-噻唑的级联合成方法,重点介绍了一个可能的反应方案,包括环化和杂环化步骤 (Rozentsveig 等人,2011).

- 研究详细介绍了使用二磺酸咪唑鎓氯化铝作为催化剂合成吡唑,表明其可用于促进涉及噻唑环结构的反应 (Moosavi‐Zare 等人,2013).

结构分析:

- X 射线晶体学用于确定相关化合物的结构,深入了解四唑衍生物的分子构型和分子间相互作用 (Al-Hourani 等人,2015).

- 分析了另一种衍生物的晶体结构,有助于理解该化学类别中分子的结构方面和潜在相互作用 (Pokhodylo 和 Obushak,2019).

生物和化学性质

药效团杂交方法:

- 一项研究利用药效团杂交方法来设计具有抗癌特性的类药物小分子,涉及带有杂交分子的噻唑,突出了噻唑衍生物在药物化学中的多功能性 (Yushyn 等人,2022).

合成应用:

- 已经开发出一种使用交联磺化聚丙烯酰胺与纳米 Fe3O4 作为催化剂合成噻唑衍生物的方法,展示了噻唑化合物及其衍生物的合成多功能性 (Shahbazi-Alavi 等人,2019).

安全和危害

Safety information, including toxicity, flammability, and environmental impact, is crucial for handling this compound. Unfortunately, specific safety data are not provided in the search results. Researchers should consult reliable sources and conduct proper risk assessments.

未来方向

To advance our understanding of 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole , future research should focus on the following:

- Synthetic Optimization : Develop efficient and scalable synthetic routes.

- Biological Studies : Investigate its pharmacological properties, potential targets, and therapeutic applications.

- Safety Profiling : Conduct comprehensive safety assessments.

- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its properties.

属性

IUPAC Name |

5-(2,3-dichloro-4-ethylsulfonylphenyl)-2-(4-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3S2/c1-3-26(22,23)15-9-8-13(16(19)17(15)20)14-10-21-18(25-14)11-4-6-12(24-2)7-5-11/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBNBQFUBFISKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CN=C(S2)C3=CC=C(C=C3)OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)

![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)

![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)